molecular formula C22H20F3N3O3 B2780032 N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide CAS No. 953182-07-5

N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Cat. No.: B2780032
CAS No.: 953182-07-5
M. Wt: 431.415
InChI Key: RYHILCOQDRCKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C22H20F3N3O3 and its molecular weight is 431.415. The purity is usually 95%.
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Biological Activity

N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, commonly referred to as a pyridazinone derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by a complex molecular structure that includes a trifluoromethyl group, which is often associated with enhanced biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

The chemical structure of this compound is defined by the following properties:

PropertyValue
Molecular Formula C23H22F3N3O3
Molecular Weight 445.4 g/mol
CAS Number 946322-64-1

The presence of the trifluoromethyl group is significant, as it often enhances lipophilicity and metabolic stability, which can influence the compound's biological activity.

Pharmacological Effects

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some pyridazinone derivatives have shown promising antimicrobial properties against various bacterial strains.
  • Insecticidal Activity : The compound’s structural features suggest potential use as an insecticide, particularly against pests such as Plutella xylostella and Spodoptera frugiperda .
  • Anticancer Properties : Certain derivatives have been studied for their ability to inhibit cancer cell proliferation, although specific data on this compound is limited.

Case Studies

  • Insecticidal Activity : In a study evaluating the insecticidal efficacy of various methoxy-containing compounds, derivatives similar to this compound demonstrated significant mortality rates in Plutella xylostella at concentrations as low as 1 mg/L . This suggests that modifications in the molecular structure can lead to enhanced insecticidal properties.
  • Antimicrobial Studies : A comparative analysis of various pyridazinone derivatives revealed that certain modifications led to increased antibacterial activity against Gram-positive bacteria. The presence of the methoxy and trifluoromethyl groups was particularly noted for enhancing activity .

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that:

  • Trifluoromethyl Group : This group is crucial for increasing hydrophobic interactions with biological targets.
  • Methoxy Group : The methoxy substitution enhances solubility and may contribute to bioactivity through additional hydrogen bonding capabilities.

These insights are essential for guiding further synthetic modifications aimed at optimizing the biological efficacy of this compound.

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3/c1-31-19-11-9-16(22(23,24)25)14-18(19)26-20(29)8-5-13-28-21(30)12-10-17(27-28)15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHILCOQDRCKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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